molecular formula C12H14O3 B8400791 3-(3-Hydroxypropyl)-7-methoxybenzofuran

3-(3-Hydroxypropyl)-7-methoxybenzofuran

Cat. No. B8400791
M. Wt: 206.24 g/mol
InChI Key: YQHYGVZPNPYIJR-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-7-methoxybenzofuran is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Hydroxypropyl)-7-methoxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Hydroxypropyl)-7-methoxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(7-methoxy-1-benzofuran-3-yl)propan-1-ol

InChI

InChI=1S/C12H14O3/c1-14-11-6-2-5-10-9(4-3-7-13)8-15-12(10)11/h2,5-6,8,13H,3-4,7H2,1H3

InChI Key

YQHYGVZPNPYIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(2-propenyl)-7-methoxybenzofuran (2.19 g) was dissolved in anhydrous tetrahydrofuran (25 ml) under argon atmosphere and the solution was cooled to 0° C. Borane dimethylsulfide complex (2M solution in THF, 6.1 ml) was added and the solution was stirred at room temperature for 2 hours. The reaction solution was cooled to 0° C. and ethanol (20 ml), 3N aqueous sodium hydroxide solution (1.3 ml) and 30% hydrogen peroxide solution (1.5 ml) were added. After stirring the reaction solution at room temperature for another 15 minutes, the reaction mixture was poured into saturated aqueous ammonium chloride solution, and the resultant was extracted with ethyl acetate. The organic layer was washed with water and with saturated brine, and dried over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: cyclohexane/ethyl acetate=3/1-2/1) to obtain the desired compound (1.42 g, yield: 59%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
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reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
59%

Synthesis routes and methods II

Procedure details

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